molecular formula C12H18N2O B11825872 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B11825872
M. Wt: 206.28 g/mol
InChI Key: JSIOOQLHXJQQKO-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol: is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety. Its chemical structure features a pyridin-2-ol group attached to a 1-isopropylpyrrolidin-2-yl substituent. This compound exhibits intriguing properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.

Chemical Reactions Analysis

Reactivity: 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxidation products.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substituents on the pyridine ring can be replaced via substitution reactions.

Common Reagents and Conditions:
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\mathrm{KMnO_4}KMnO4​

    ) or chromium(VI) oxide (

    CrO3\mathrm{CrO_3}CrO3​

    ) are commonly employed. Reducing agents such as sodium borohydride (

    Reduction: NaBH4\mathrm{NaBH_4}NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\mathrm{LiAlH_4}LiAlH4​

    ) facilitate reduction reactions.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are necessary to identify the major products resulting from each reaction.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.

Biology and Medicine:

    Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.

Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.

Mechanism of Action

The precise mechanism by which 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exerts its effects remains an active research topic. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While no direct analogs are widely recognized, comparing its structure and reactivity to related compounds sheds light on its uniqueness.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15)

InChI Key

JSIOOQLHXJQQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CC=CNC2=O

Origin of Product

United States

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